1,2-Diiodotetrafluorobenzene

Descripción general

Descripción

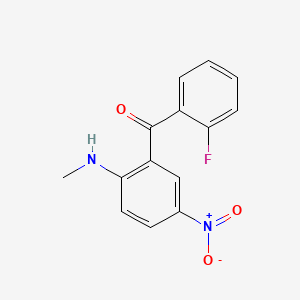

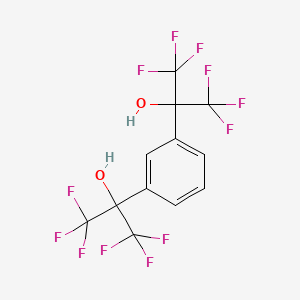

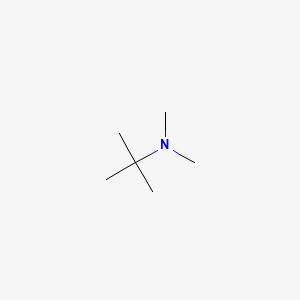

1,2-Diiodotetrafluorobenzene on treatment with methyl lithium at -78/dg, affords dilithiotetrafluorobenzene. This compound (1,2-DITFB) forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a 2:2 cyclic tetramer, (TMIO)2·(1,2-DITFB)2.

Aplicaciones Científicas De Investigación

Co-Crystal Synthesis and Solid-State Architecture

1,2-DITFB has been instrumental in the synthesis of co-crystals, leveraging its halogen bonding capabilities. Aakeröy et al. (2008) elucidate its role in assembling specific solid-state architectures using non-covalent interactions, showcasing its utility in forming co-crystals with defined molecular arrangements (Aakeröy, Desper, Fasulo, Hussain, Levin, & Schultheiss, 2008). Similarly, Gao et al. (2012) emphasize its efficacy as a halogen bonding donor in assembling an organic phosphorescent co-crystal with carbazole, illustrating its potential in developing phosphorescent materials (Gao, Shen, Zhao, Yan, Pang, & Jin, 2012).

Modulating Magnetic Properties

Pang et al. (2013) demonstrated the capacity of 1,2-DITFB to modulate crystal packing and magnetic properties in co-crystals. By forming novel cocrystals with organic free radicals, it was shown that halogen bonding can significantly influence magnetic coupling, underscoring the compound's utility in designing materials with desired magnetic properties (Pang, Zhao, Wang, Sun, & Jin, 2013).

Advancements in Organic Electronics

1,2-DITFB has also found applications in enhancing the efficiency of organic solar cells (OSCs). Fu et al. (2020) highlighted its role as a σ-hole-containing volatile solid additive in PM6:Y6-based OSCs. The synergetic interactions between 1,2-DITFB and the photoactive matrix contributed to a more condensed and ordered molecular arrangement, leading to a significant improvement in charge transport and overall device efficiency (Fu, Chen, Yang, Jung, Lv, Lan, Chen, Hu, Yang, Duan, Kan, Yang, Sun, Lu, & Xiao, 2020).

Phosphorescence and Luminescence

The compound's ability to modulate luminescence properties has been explored through the formation of cocrystals with pyrene. Shen et al. (2012) found that cocrystals of 1,2-DITFB with pyrene exhibited strong phosphorescence at room temperature, with the molecular environment created by 1,2-DITFB playing a crucial role in influencing phosphorescence behavior (Shen, Wei, Zou, Sun, & Jin, 2012).

Safety and Hazards

1,2-Diiodotetrafluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the preparation and characterization of two supramolecular cocrystals, one of which involves this compound . The cocrystals display strong phosphorescence at room temperature .

Mecanismo De Acción

Target of Action

1,2-Diiodotetrafluorobenzene is a chemical compound with the molecular formula C6F4I2 It has been observed to interact with other molecules such as nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (tmio) in the formation of co-crystals .

Mode of Action

The mode of action of this compound is primarily through its ability to form co-crystals with other molecules. For instance, it forms a 2:2 cyclic tetramer with TMIO . This interaction is facilitated by several intermolecular forces such as C–I⋯I–C, C–I⋯π, and π–π . In this process, this compound acts as an isolator to prevent the aggregation of the pyrene molecule .

Result of Action

The primary observed result of the action of this compound is the induction of phosphorescence emission from pyrene when it forms co-crystals with TMIO . This suggests that this compound could potentially be used in applications that require the modulation of phosphorescence behaviors.

Action Environment

The action of this compound can be influenced by the local molecular environment. For instance, the differences in phosphorescence behavior between different co-crystals are relevant to the local molecular environment created by this compound . This suggests that the compound’s action, efficacy, and stability could be modulated by environmental factors.

Análisis Bioquímico

Biochemical Properties

1,2-Diiodotetrafluorobenzene plays a significant role in biochemical reactions, particularly in the formation of co-crystals with other molecules. For instance, it forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl, resulting in a 2:2 cyclic tetramer. This interaction is facilitated by the presence of iodine atoms, which can engage in halogen bonding with other molecules . The compound’s ability to form stable co-crystals makes it valuable in studying molecular interactions and designing new materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its interactions with cellular components can influence cell function. For example, the compound’s ability to form co-crystals may affect cell signaling pathways and gene expression by altering the local molecular environment. Additionally, the presence of fluorine atoms can impact cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through halogen bonding interactions. The iodine atoms in the compound can form halogen bonds with electron-rich sites on biomolecules, leading to changes in their structure and function. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound’s fluorine atoms can participate in hydrogen bonding, further influencing molecular interactions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its interactions with other molecules can lead to gradual degradation. Long-term studies have shown that the compound can maintain its activity for extended periods, making it suitable for in vitro and in vivo experiments . Its stability may be affected by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it may cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that the compound’s threshold effects depend on the specific animal model used and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The presence of fluorine atoms can also influence the metabolic flux and levels of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments. Additionally, its interactions with binding proteins can affect its localization and accumulation within tissues . These properties are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interactions with mitochondrial proteins can lead to its accumulation in mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects and potential therapeutic uses.

Propiedades

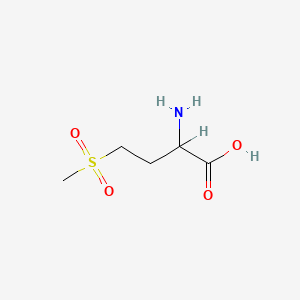

IUPAC Name |

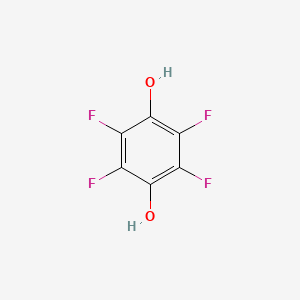

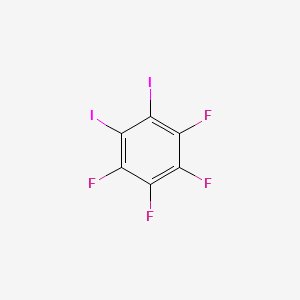

1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYIZAYQMMVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

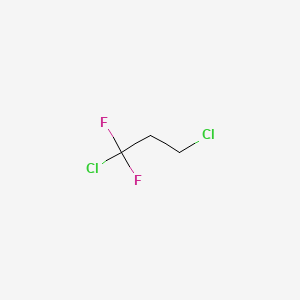

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

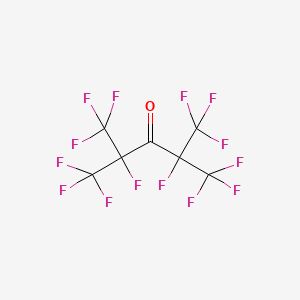

Molecular Formula |

C6F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181552 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-97-6 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2708-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBA9AD5ZEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.